N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide
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Description
N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide, or 4-AM-2-MPA, is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It is an amide that contains a methyl group and two phenoxy groups, and is a derivative of the naturally occurring compound 2-methylphenoxyacetic acid (MPA). 4-AM-2-MPA has been investigated for its ability to modulate the activity of various enzymes, specifically those involved in the metabolism of carbohydrates and lipids. In addition, it has been studied for its ability to interact with various proteins and receptors, and for its potential as an anti-cancer agent.
Scientific Research Applications
Potential Pesticides and Organic Compounds Synthesis
Studies have characterized derivatives of phenoxyacetamide, closely related to N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide, for potential use as pesticides. For instance, derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been analyzed using X-ray powder diffraction, indicating their potential as pesticides (Olszewska, Tarasiuk, & Pikus, 2011). Similarly, derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have also been characterized, offering new data that could aid in the development of effective pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Anticonvulsant Activity
Compounds structurally similar to N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide have been synthesized and evaluated for their anticonvulsant activity. For example, a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides were investigated, with one compound showing significant efficacy in mice and providing a foundation for further exploration of such compounds in the treatment of seizures (Pękala et al., 2011).
Structural and Molecular Docking Analysis
The synthesis and structural analysis of compounds bearing resemblance to N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide have been conducted to explore their potential as anticancer drugs. A particular study focused on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed its anticancer activity through in silico modeling, targeting the VEGFr receptor, and presented detailed crystal structure analysis (Sharma et al., 2018).
Environmental and Bioactive Compound Analysis
Research into the detection and analysis of carbonyl compounds in environmental samples has led to the development of new fluorescent probes based on derivatives of N-phenylacetamide, demonstrating the chemical's relevance in enhancing analytical methods for environmental monitoring (Houdier et al., 2000).
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-4-5-12(2)16(8-11)21-10-17(20)19-15-7-6-14(18)9-13(15)3/h4-9H,10,18H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQLVJEJCTDTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide |
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